Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate is a complex organic compound with the molecular formula C20H22ClNO5 and a molecular weight of 391.85 g/mol. This compound is characterized by its intricate structure, which includes a pyrrole ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: In biological research, Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound might be utilized in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(2-chloroacetyl)-2,5-dimethylpyrrole-5-carboxylate: This compound is structurally similar but lacks the ethoxycarbonyl group.
Ethyl 3-(2-chloroacetyl)-2,5-dimethylpyrrole-4-carboxylate: This compound has a different substitution pattern on the pyrrole ring.
Uniqueness: Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed insight into this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
diethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-5-26-19(24)14-8-15(20(25)27-6-2)10-16(9-14)22-12(3)7-17(13(22)4)18(23)11-21/h7-10H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRUVZPSUCCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.